FaeH protein
CAS No.: 148813-54-1
Cat. No.: VC0233329
Molecular Formula: C8H9BO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148813-54-1 |
|---|---|
| Molecular Formula | C8H9BO3 |
| Molecular Weight | 0 |
Introduction
Molecular Characteristics of FaeH
FaeH belongs to the family of bacterial fimbrial proteins and is encoded by the faeH gene within the K88 fimbrial gene cluster. The primary structure analysis reveals that FaeH is synthesized with an amino-terminal signal sequence, which is cleaved during maturation . After processing, the mature FaeH protein has a calculated molecular mass of 25,461 Da .
The amino acid sequence analysis of FaeH demonstrates significant homology with FaeG, the major fimbrial subunit of K88 fimbriae . This homology suggests potential structural and functional relationships between these proteins, despite their different roles in the fimbrial assembly. Additionally, the carboxyl-terminal structure of FaeH contains sequences that align with the consensus motifs for chaperone binding, which is critical for its proper folding and assembly into fimbriae .
Protein-Protein Interactions in Fimbrial Assembly
The assembly of K88 fimbriae involves complex interactions between multiple proteins, with FaeH participating in several key interactions that ensure proper fimbrial biogenesis.
Interaction with Chaperone FaeE
FaeH forms specific complexes with the periplasmic chaperone FaeE, which plays a crucial role in preventing premature polymerization and protecting FaeH against proteolytic degradation . The formation of heterotrimeric complexes between FaeE (in its native homodimeric state) and FaeH represents a critical step in the fimbrial assembly pathway .
The interaction between FaeH and FaeE appears to be mediated by specific sequences in the carboxyl-terminal region of FaeH that conform to the chaperone binding consensus motif . This interaction likely facilitates the proper folding of FaeH into a conformation that is resistant to proteolytic degradation and competent for incorporation into the growing fimbrial structure.
Comparison with Other Fimbrial Subunits
FaeH is one of several fimbrial subunits that constitute the K88 fimbriae, each with distinct structural and functional properties. The table below compares key characteristics of FaeH with other K88 fimbrial subunits:
| Subunit | Molecular Mass (Da) | Location in Fimbriae | Essential for Biogenesis | Role in Adhesion | Interaction with FaeE |
|---|---|---|---|---|---|
| FaeH | 25,461 | Along shaft | Yes | No | Forms complex |
| FaeG | Similar to FaeH | Major component | Yes | Yes (primary) | Forms complex |
| FaeC | Not specified | Tip | Yes | No | Weak/transient |
| FaeF | 15,161 | Along shaft | Yes | No | Does not form complex |
| FaeI | 24,804 | Not confirmed | No | No | Forms complex |
| FaeJ | 25,093 | Not confirmed | No | No | Not specified |
This comparative analysis reveals that FaeH shares several properties with other minor fimbrial subunits but maintains distinct characteristics that define its specific role in fimbrial assembly .
Genetic Organization and Expression
The faeH gene is part of the K88 fimbrial gene cluster, which includes genes encoding various structural components and assembly factors necessary for fimbrial biogenesis. The nucleotide sequence analysis of the faeH gene provides insights into its regulation and expression.
Complete nucleotide sequencing has revealed the precise organization of the faeH gene within the K88 genetic determinant . The expression of faeH is coordinated with other fimbrial genes to ensure the appropriate stoichiometry of different subunits during fimbrial assembly.
In experimental systems, immunoblotting analysis has been used to detect the expression of FaeH in various cellular fractions . These studies have confirmed that FaeH is primarily localized in the periplasm before being incorporated into the growing fimbrial structure, consistent with its role in the assembly pathway .
Evolutionary Relationships
Interestingly, genes homologous to faeH have been identified in bacterial species beyond E. coli, suggesting evolutionary conservation of fimbrial assembly mechanisms across different bacterial taxa.
Homologs in Salmonella Species
Research has identified genes homologous to faeH on the virulence plasmids of several Salmonella serovars, including S. gallinarum, S. pullorum, and S. dublin . These findings indicate horizontal gene transfer events or common ancestral origins of fimbrial assembly systems between E. coli and certain Salmonella strains.
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